![molecular formula C14H26O3Si2 B12625725 [(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-45-5](/img/structure/B12625725.png)
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilane groups attached to a phenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methoxy-5-methyl-1,2-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methoxy-5-methyl-1,2-dihydroxybenzene+2(Trimethylsilyl chloride)→[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)+2(HCl)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
Substitution: Substitution of the trimethylsilyl groups can yield various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to impart hydrophobicity and enhance thermal stability.
Organic Synthesis: The compound serves as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosilicon compounds.
Mecanismo De Acción
The mechanism of action of [(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl groups. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection are required.
Comparación Con Compuestos Similares
Similar Compounds
[(5-Allyl-3-methoxy-1,2-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with an allyl group instead of a methyl group.
[(1-Methoxy-1,3-propanediyl)bis(oxy)]bis(trimethylsilane): Similar structure but with a different phenylene core.
Uniqueness
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is unique due to the presence of both methoxy and methyl groups on the phenylene core, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various applications in materials science and organic synthesis.
Propiedades
Número CAS |
919289-45-5 |
|---|---|
Fórmula molecular |
C14H26O3Si2 |
Peso molecular |
298.52 g/mol |
Nombre IUPAC |
(2-methoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H26O3Si2/c1-11-9-12(15-2)14(17-19(6,7)8)13(10-11)16-18(3,4)5/h9-10H,1-8H3 |
Clave InChI |
LFKTUPLMPJVMGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O[Si](C)(C)C)O[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
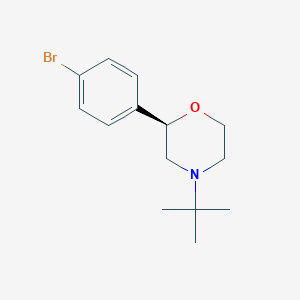
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
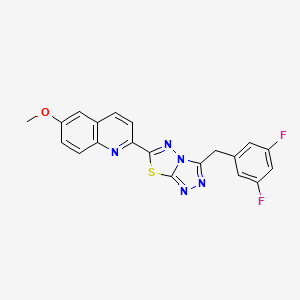
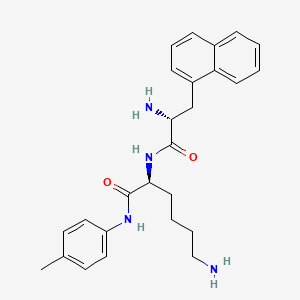
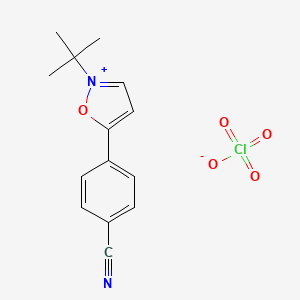
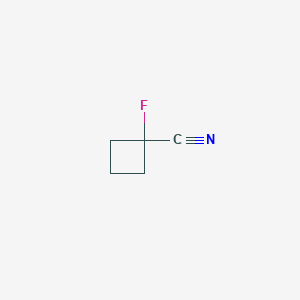
![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
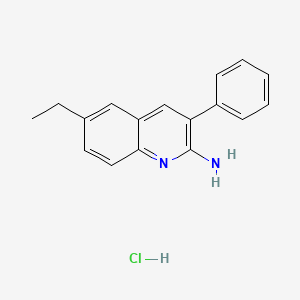
![1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)
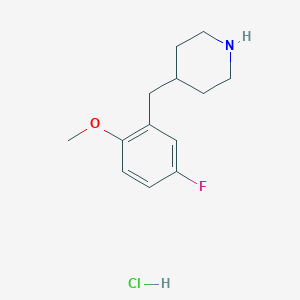
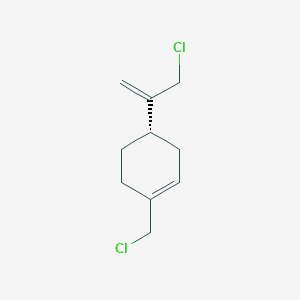
![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
